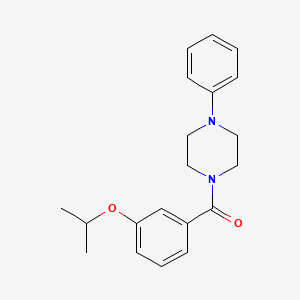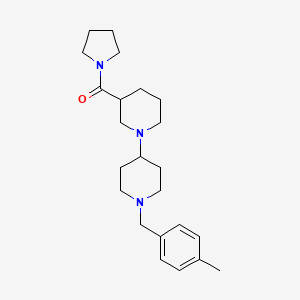
1-(3-isopropoxybenzoyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-isopropoxybenzoyl)-4-phenylpiperazine, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. IPP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学研究应用
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been studied for its potential applications in medicine, including its use as an antidepressant, anxiolytic, and analgesic. 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has also been studied for its potential use in treating Parkinson's disease and other neurological disorders. Additionally, 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine is not fully understood, but it is believed to act on the serotonin and dopamine neurotransmitter systems. 1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been shown to bind to the serotonin 5-HT1A receptor and the dopamine D2 receptor, leading to an increase in the release of serotonin and dopamine. This increase in neurotransmitter release may contribute to 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has been shown to have various biochemical and physiological effects, including an increase in the release of serotonin and dopamine, as well as an increase in the expression of brain-derived neurotrophic factor (BDNF). BDNF is a protein that promotes the survival and growth of neurons, and its increase may contribute to 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's antidepressant and neuroprotective effects.
实验室实验的优点和局限性
1-(3-isopropoxybenzoyl)-4-phenylpiperazine has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its selectivity for serotonin and dopamine receptors. However, 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's low solubility in water and its potential toxicity at high doses may limit its use in certain experiments.
未来方向
There are several future directions for 1-(3-isopropoxybenzoyl)-4-phenylpiperazine research, including the development of more efficient synthesis methods, the investigation of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's potential use in treating other neurological disorders, and the exploration of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine's mechanism of action at the molecular level. Additionally, the potential use of 1-(3-isopropoxybenzoyl)-4-phenylpiperazine in combination with other drugs for cancer therapy should be further investigated.
合成方法
1-(3-isopropoxybenzoyl)-4-phenylpiperazine can be synthesized through various methods, including the reaction of 3-isopropoxybenzoyl chloride with phenylpiperazine in the presence of a base such as triethylamine. Other methods include the reaction of 3-isopropoxybenzoic acid with phenylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
属性
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16(2)24-19-10-6-7-17(15-19)20(23)22-13-11-21(12-14-22)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJOEHGIGKKPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)-(3-propan-2-yloxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-2-[2-(3-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5295839.png)
![N,N,5-trimethyl-2-({(2S,5R)-5-[(4-methyl-1,4-diazepan-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyrimidin-4-amine](/img/structure/B5295845.png)
![[1-(2-bromobenzoyl)-2-piperidinyl]methanol](/img/structure/B5295852.png)
![2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
![N-((1S*,3S*)-3-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}cyclopentyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B5295875.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-5-(methylthio)benzamide](/img/structure/B5295881.png)
![N-methyl-1-[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5295899.png)


![ethyl 1-[3-(2-chloro-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5295927.png)
![1,3-dimethyl-5-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5295930.png)


![{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5295937.png)